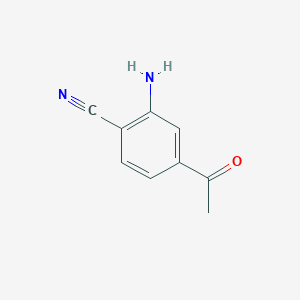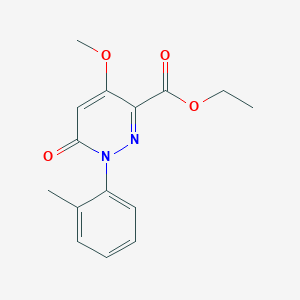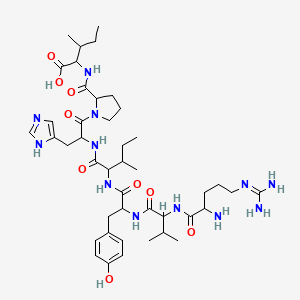![molecular formula C18H14N4OS B12113462 N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]thiophene-2-carboxamide](/img/structure/B12113462.png)
N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-méthylphényl)imidazo[1,2-a]pyrimidin-3-yl]thiophène-2-carboxamide est un composé hétérocyclique appartenant à la classe des imidazo[1,2-a]pyrimidines. Ces composés sont connus pour leurs diverses activités biologiques et sont souvent étudiés pour leurs applications thérapeutiques potentielles. La présence des motifs thiophène et imidazo[1,2-a]pyrimidine dans sa structure en fait un composé intéressant en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-[2-(4-méthylphényl)imidazo[1,2-a]pyrimidin-3-yl]thiophène-2-carboxamide implique généralement des réactions en plusieurs étapes. Une méthode courante comprend la condensation de la 2-aminopyrimidine avec un aldéhyde approprié pour former le noyau imidazo[1,2-a]pyrimidine.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent faire appel aux principes de la chimie verte afin de minimiser les déchets et l’impact environnemental. Des techniques telles que les réactions sans solvant et l’utilisation de catalyseurs recyclables sont souvent employées pour améliorer l’efficacité et la durabilité du processus de synthèse .
Analyse Des Réactions Chimiques
Types de réactions
N-[2-(4-méthylphényl)imidazo[1,2-a]pyrimidin-3-yl]thiophène-2-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants courants.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs comme le borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle thiophène.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène ou permanganate de potassium.
Réduction : Borohydrure de sodium ou hydrure de lithium et d’aluminium.
Substitution : Agents halogénants comme le brome ou l’iode.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut conduire à la formation d’amines ou d’alcools .
Applications de la recherche scientifique
N-[2-(4-méthylphényl)imidazo[1,2-a]pyrimidin-3-yl]thiophène-2-carboxamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Exploré pour son potentiel d’inhibiteur enzymatique.
Médecine : Enquêté pour ses propriétés anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux possédant des propriétés électroniques spécifiques .
Applications De Recherche Scientifique
N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Explored for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties .
Mécanisme D'action
Le mécanisme d’action de N-[2-(4-méthylphényl)imidazo[1,2-a]pyrimidin-3-yl]thiophène-2-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber l’activité de certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur fonction. Les voies impliquées peuvent inclure l’inhibition de la cyclooxygénase-2 (COX-2), qui est associée à ses effets anti-inflammatoires .
Comparaison Avec Des Composés Similaires
Composés similaires
Zolpidem : Un dérivé de l’imidazo[1,2-a]pyridine utilisé comme sédatif.
Saripidem : Un autre dérivé de l’imidazo[1,2-a]pyridine ayant des propriétés anxiolytiques
Unicité
N-[2-(4-méthylphényl)imidazo[1,2-a]pyrimidin-3-yl]thiophène-2-carboxamide est unique en raison de sa combinaison spécifique des motifs imidazo[1,2-a]pyrimidine et thiophène, qui confèrent des activités biologiques distinctes et des applications thérapeutiques potentielles .
Propriétés
Formule moléculaire |
C18H14N4OS |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H14N4OS/c1-12-5-7-13(8-6-12)15-16(21-17(23)14-4-2-11-24-14)22-10-3-9-19-18(22)20-15/h2-11H,1H3,(H,21,23) |
Clé InChI |
SJPFVAAGPXNHEK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC(=O)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzyl N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12113389.png)




![Acetamide, 2-(cyclopropylamino)-N-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B12113419.png)



![3a-methyl-3-(2-methylphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12113466.png)



